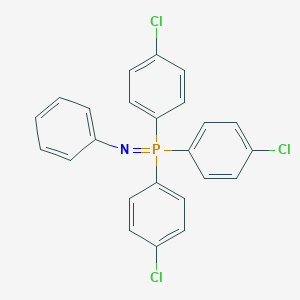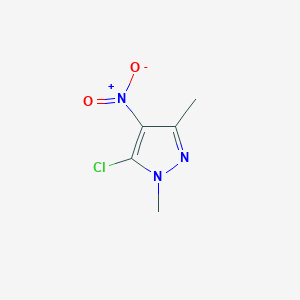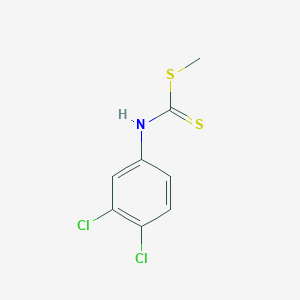
Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a chemical compound that is widely used in scientific research. It is also known as 3,4-dichlorothiomethyl ester of carbanilic acid. This compound is a white to yellowish crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mécanisme D'action
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, methyl ester is not well understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using carbanilic acid, 3,4-dichlorodithio-, methyl ester in lab experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds. It can also be used as a crosslinking agent for the preparation of polymeric materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures should be taken when handling this compound.
Orientations Futures
There are various future directions for the research on carbanilic acid, 3,4-dichlorodithio-, methyl ester. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential as a biocide and a fungicide in agriculture. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a versatile compound that has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds, a crosslinking agent for the preparation of polymeric materials, and a biocide and a fungicide in agriculture. It has also been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and have immunomodulatory effects. However, appropriate safety measures should be taken when handling this compound due to its toxicity. Further research is needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of carbanilic acid, 3,4-dichlorodithio-, methyl ester involves the reaction of carbanilic acid with thionyl chloride followed by the reaction of the resulting acid chloride with methyl mercaptan. This reaction yields the desired product, which can be further purified by recrystallization.
Applications De Recherche Scientifique
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds. It is also used as a crosslinking agent for the preparation of polymeric materials. In addition, it is used as a biocide and a fungicide in agriculture.
Propriétés
Numéro CAS |
13037-36-0 |
|---|---|
Nom du produit |
Carbanilic acid, 3,4-dichlorodithio-, methyl ester |
Formule moléculaire |
C8H7Cl2NS2 |
Poids moléculaire |
252.2 g/mol |
Nom IUPAC |
methyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7Cl2NS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Clé InChI |
YAHNYLGSSPTTAG-UHFFFAOYSA-N |
SMILES isomérique |
CSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
13037-36-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




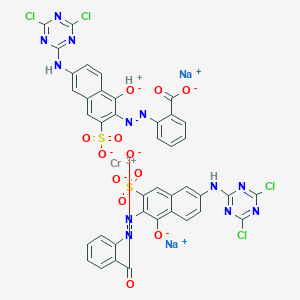
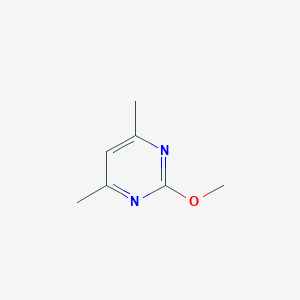
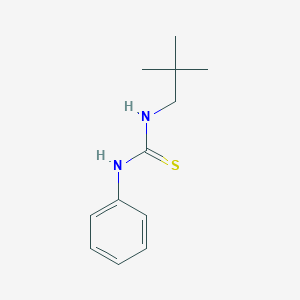




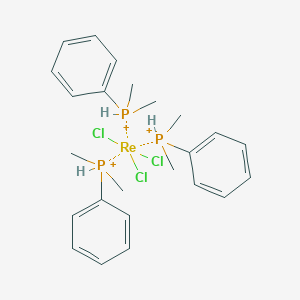

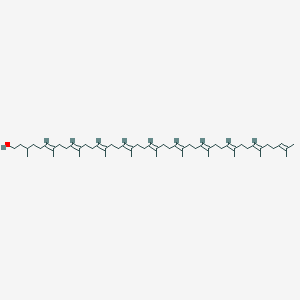
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
